molecular formula C20H11FN2O B3486727 2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile

2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile

Cat. No.: B3486727
M. Wt: 314.3 g/mol
InChI Key: PWQREXJNCWJCOM-WJDWOHSUSA-N
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Description

2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a cyano group and a fluorophenyl group, making it a valuable molecule in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to exhibit various biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(E)-2-cyano-2-(4-chlorophenyl)ethenyl]furan-2-yl}benzonitrile
  • 2-{5-[(E)-2-cyano-2-(4-bromophenyl)ethenyl]furan-2-yl}benzonitrile
  • 2-{5-[(E)-2-cyano-2-(4-methylphenyl)ethenyl]furan-2-yl}benzonitrile

Uniqueness

2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-[5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O/c21-17-7-5-14(6-8-17)16(13-23)11-18-9-10-20(24-18)19-4-2-1-3-15(19)12-22/h1-11H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQREXJNCWJCOM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile
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2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile
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2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile
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2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile
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2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile
Reactant of Route 6
2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile

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